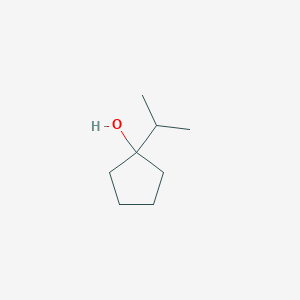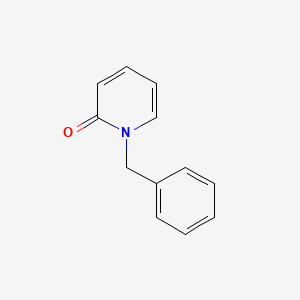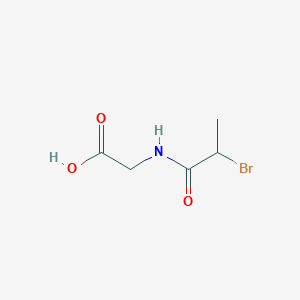
(2-Bromo-Propionylamino)-Acetic Acid
Descripción general
Descripción
(2-Bromo-Propionylamino)-Acetic Acid is a chemical compound with the molecular formula C5H8BrNO3 . It is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of (2-Bromo-Propionylamino)-Acetic Acid is determined by its chemical formula, C5H8BrNO3 . The exact structure is not provided in the search results.Chemical Reactions Analysis
Specific chemical reactions involving (2-Bromo-Propionylamino)-Acetic Acid are not detailed in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of (2-Bromo-Propionylamino)-Acetic Acid include its molecular weight, which is 210.03 . Other specific properties such as melting point, boiling point, and density are not provided in the search results .Aplicaciones Científicas De Investigación
Reactive Extraction of Carboxylic Acids
Studies on reactive extraction of propionic acid, a closely related compound to (2-bromo-propionylamino)-acetic acid, have provided insights into the recovery of carboxylic acids from waste streams and fermentation broths. This research is significant for the chemical industry, highlighting improved extraction techniques using binary extractants and diluents (Keshav, Wasewar, Chand, & Uslu, 2009).
Bromination Reactions in Organic Chemistry
The bromination of β-3-thienylacrylic acid, which bears structural similarities to (2-bromo-propionylamino)-acetic acid, demonstrates the role of bromo derivatives in organic synthesis. This research offers insights into the synthesis of complex organic compounds, highlighting the role of bromo derivatives in chemical transformations (Campaigne, Fedor, & Johnson, 1964).
Pertraction in Multimembrane Hybrid Systems
The separation of propionic and acetic acid via pertraction in multimembrane systems is another relevant study. It explores the transport rates and separation efficiencies of these acids, which are structurally related to (2-bromo-propionylamino)-acetic acid, in innovative membrane systems (Wódzki, Nowaczyk, & Kujawski, 2000).
Acidity and Reactivity of Halogen Substituted Phenylacetic Acids
A comparative study on halogenated phenylacetic acids, including bromo derivatives, provides valuable information on the reactivity and acidity of these compounds. This research is relevant for understanding the chemical behavior of (2-bromo-propionylamino)-acetic acid in different environments (Srivastava, Baboo, Narayana, Sarojini, & Misra, 2015).
Carbonylative Cyclization in Organic Synthesis
The carbonylative cyclization of β-bromo-α,β-unsaturated carboxylic acids, which is a reaction closely related to the chemistry of (2-bromo-propionylamino)-acetic acid, has been studied. This research highlights the synthesis of maleic anhydrides, a crucial reaction in organic synthesis (Bae & Cho, 2013).
Diffusion Dialysis for Acid Separation
The separation of acetic and propionic acids from their salts via diffusion dialysis, using specific membranes, is an important study for understanding the separation processes relevant to (2-bromo-propionylamino)-acetic acid (Narȩbska & Staniszewski, 2008).
Microbial Production of Propionic Acid
Research into the microbial production of propionic acid provides insights into the biotechnological applications of carboxylic acids, relevant for understanding the potential industrial applications of (2-bromo-propionylamino)-acetic acid (Liu et al., 2012).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-bromopropanoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrNO3/c1-3(6)5(10)7-2-4(8)9/h3H,2H2,1H3,(H,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPRTSMRNZDFHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-Propionylamino)-Acetic Acid | |
CAS RN |
25413-03-0 | |
| Record name | NSC163101 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163101 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D,L-2-BROMOPROPIONYLGLYCINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



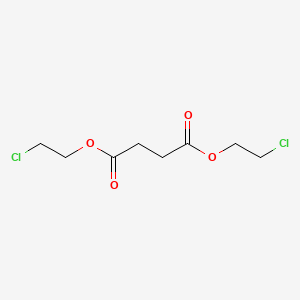

![[(4-Nitrobenzyl)thio]acetic acid](/img/structure/B1267717.png)



![1,3-Bis(1H-benzo[d]imidazol-2-yl)propane](/img/structure/B1267723.png)

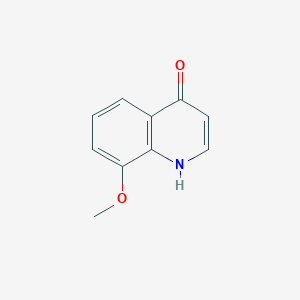
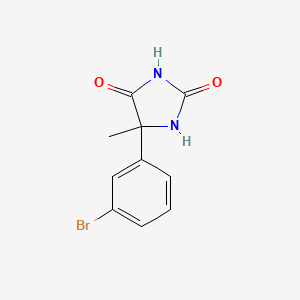
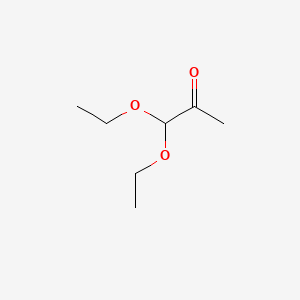
![2-(Benzo[d]thiazol-2-yloxy)acetic acid](/img/structure/B1267729.png)
